5-Trifluoromethyl-1H-indole-7-carbaldehyde
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Overview
Description
5-Trifluoromethyl-1H-indole-7-carbaldehyde: is an organic compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 7-position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated indole under palladium catalysis . Another method involves the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods: Industrial production of 5-Trifluoromethyl-1H-indole-7-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is also preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Trifluoromethyl-1H-indole-7-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(trifluoromethyl)-1H-indole-7-carboxylic acid.
Reduction: 5-(trifluoromethyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and aldehyde groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with enhanced properties such as increased stability and lipophilicity .
Mechanism of Action
The mechanism of action of 5-Trifluoromethyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
- 5-(trifluoromethyl)-2-formylphenylboronic acid
- 5-(trifluoromethyl)quinolin-8-ylboronic acid
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 5-Trifluoromethyl-1H-indole-7-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6F3NO |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-6-1-2-14-9(6)7(4-8)5-15/h1-5,14H |
InChI Key |
LCDNKVXVOOQAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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